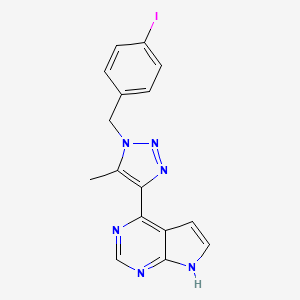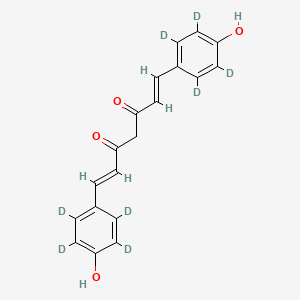
hMAO-B-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
hMAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
hMAO-B-IN-3 has several scientific research applications, including:
Chemistry: Used in the study of monoamine oxidase inhibitors and their effects on neurotransmitter levels.
Biology: Investigated for its role in modulating neurotransmitter levels in the brain.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting monoamine oxidase B.
作用機序
hMAO-B-IN-3 exerts its effects by inhibiting the activity of human monoamine oxidase B (hMAO-B). This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . By inhibiting hMAO-B, this compound increases the levels of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound interacts with active site residues such as Tyr60, Ile198, and Ile199, which are critical for its inhibitory activity .
類似化合物との比較
hMAO-B-IN-3 is compared with other similar compounds, such as:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective effects.
Isoliquiritigenin: A potent human monoamine oxidase inhibitor that modulates dopamine receptors.
This compound is unique due to its favorable agent-like properties and broad safety window, making it a suitable candidate for lead optimization and the development of multitarget-directed ligands .
特性
分子式 |
C20H15NO4 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+ |
InChIキー |
CLKKKMAMQMSUHK-AQHRCUNFSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


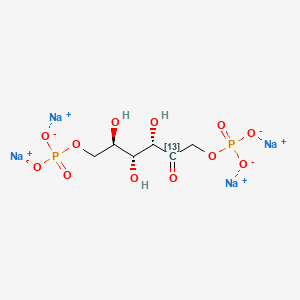
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
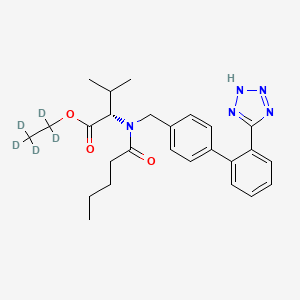
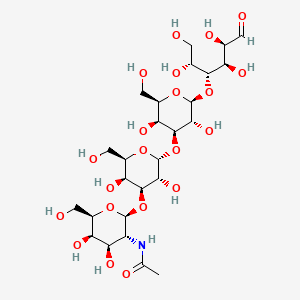
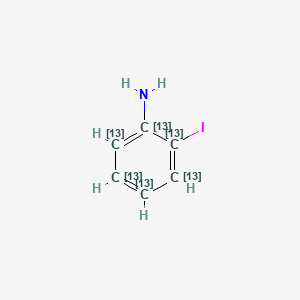
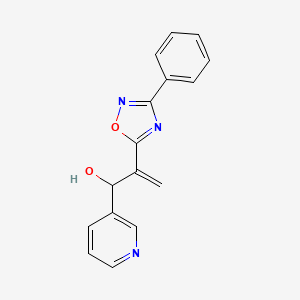
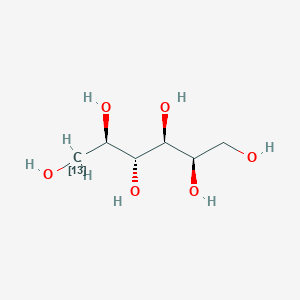
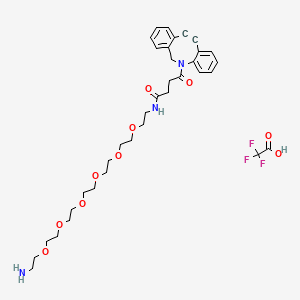
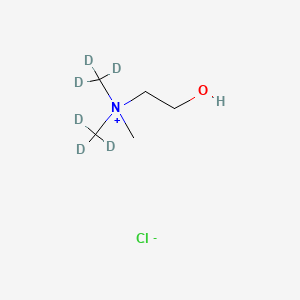
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
